molecular formula C8H19Cl2N3O B2408448 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride CAS No. 882562-64-3

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride

Cat. No. B2408448
CAS RN: 882562-64-3
M. Wt: 244.16
InChI Key: LSIVHJDFIGMRKN-UHFFFAOYSA-N
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Description

The compound “2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of an amine group (-NH2) and an acetamide group (-C(O)NHCH3) suggests that it might have properties similar to other amine and amide containing compounds.


Molecular Structure Analysis

The InChI code for a similar compound, “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride”, is 1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)9-13-7-5-10(12)6-8-13;;/h10H,3-9,12H2,1-2H3;2*1H . This can be used to generate a 3D structure of the molecule.


Chemical Reactions Analysis

Piperidone derivatives, which are similar to your compound, have been synthesized using various catalysts and have shown diverse biological activities .


Physical And Chemical Properties Analysis

Based on a similar compound, “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride”, it is a powder at room temperature . The molecular weight is around 286.24 g/mol .

Scientific Research Applications

  • Reductive Amination and Chemical Synthesis : Reductive amination of piperidine derivatives, which include compounds similar to 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride, has been studied. These compounds have shown interest in various fields like analgesics, neuroleptics, and antihistamines due to their chemical structure and properties (Senguttuvan, Murugavelu, & Nagarajan, 2013).

  • Synthesis and Technology : Research on the synthesis of similar compounds, such as (R)-3-aminopiperidine dihydrochloride, demonstrates the complex processes involved in creating these chemicals, including steps like chiral separation and Boc protection (Jiang Jie-yin, 2015).

  • Synthesis of N′-Substituted 4-Amino Piperidines : This study focuses on developing methods for synthesizing N-substituted 4-aminopiperidines, which are closely related to the compound . These methods are crucial for creating chemicals with potential therapeutic applications (Nikit-skaya, Alekseeva, Sheinker, & Yakhontov, 1971).

  • Biological Activity and Potential Therapeutic Applications : Some derivatives of 4-aminopiperidine, which share structural similarities with the compound of interest, have been explored for their biological activities. These activities include anti-inflammatory properties and potential as H4 receptor ligands (Smits et al., 2008).

  • Metabolism and Drug Design Insights : Studies on the metabolism of 4-aminopiperidine drugs by cytochrome P450s provide insights into drug design and optimization, indicating the importance of understanding the metabolic pathways of these compounds for their potential therapeutic use (Hao Sun & Scott, 2011).

Safety and Hazards

The compound “2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride” has been associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of a piperidine ring, it could be studied for potential pharmaceutical applications, as many drugs contain piperidine .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-methylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-10-8(12)6-11-4-2-7(9)3-5-11;;/h7H,2-6,9H2,1H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIVHJDFIGMRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride

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